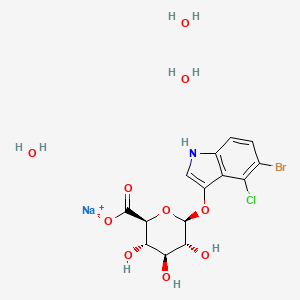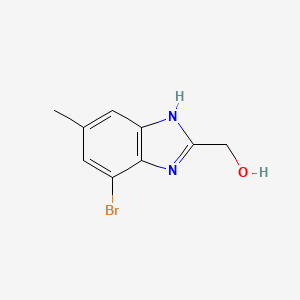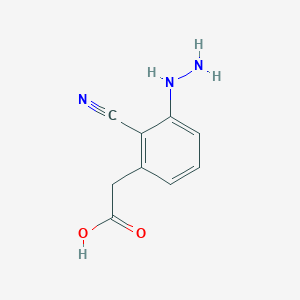
2-(2-Furanyl)-4-pentyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Furanyl)-4-pentyn-2-ol is an organic compound that features a furan ring and a pentynyl group This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the reactivity of an alkyne and an alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furanyl)-4-pentyn-2-ol typically involves the reaction of furan derivatives with alkynes. One common method is the coupling of 2-furyl lithium or 2-furyl magnesium bromide with propargyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Furanyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used.
Major Products
Oxidation: 2-(2-Furanyl)-4-pentyn-2-one or 2-(2-Furanyl)-4-pentynal.
Reduction: 2-(2-Furanyl)-4-penten-2-ol or 2-(2-Furanyl)-4-pentanol.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Furanyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Furanyl)-4-pentyn-2-ol depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its functional groups. The furan ring can participate in aromatic interactions, the alkyne group can undergo addition reactions, and the alcohol group can form hydrogen bonds or be involved in nucleophilic attacks.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furylmethanol: Similar structure but lacks the alkyne group.
2-Furylacetylene: Contains the furan and alkyne groups but lacks the alcohol group.
2-Furylpropanol: Similar structure but with a different alkyl chain.
Uniqueness
2-(2-Furanyl)-4-pentyn-2-ol is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
2-(furan-2-yl)pent-4-yn-2-ol |
InChI |
InChI=1S/C9H10O2/c1-3-6-9(2,10)8-5-4-7-11-8/h1,4-5,7,10H,6H2,2H3 |
Clé InChI |
WUWUYMBYOQIUCV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#C)(C1=CC=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)
![(2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11926871.png)



